N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide
Description
N-[(4-Allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide is a 1,2,4-triazole derivative featuring an allyl group at position 4 of the triazole ring, a sulfanyl (-SH) group at position 5, and a 4-fluorobenzenesulfonamide moiety attached via a methylene bridge.
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-N-[(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O2S2/c1-2-7-17-11(15-16-12(17)20)8-14-21(18,19)10-5-3-9(13)4-6-10/h2-6,14H,1,7-8H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIHRPFURBZGJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)CNS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332993 | |
| Record name | 4-fluoro-N-[(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
43.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085508 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866136-47-2 | |
| Record name | 4-fluoro-N-[(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under controlled conditions. This step often involves the use of hydrazine derivatives and carbon disulfide.
Introduction of the Allyl Group: The allyl group is introduced through an alkylation reaction, where an allyl halide reacts with the triazole intermediate.
Sulfur Incorporation:
Attachment of the Fluorobenzenesulfonamide Moiety: The final step involves the sulfonation of the triazole derivative with 4-fluorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can undergo reduction under specific conditions to form dihydrotriazoles.
Substitution: The fluorobenzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that compounds similar to N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide exhibit significant antimicrobial properties. The triazole moiety in the compound is known for its ability to inhibit fungal growth by interfering with ergosterol synthesis, a critical component of fungal cell membranes. Studies have shown that triazole derivatives can be effective against various pathogens, including Candida spp. and Aspergillus spp. .
1.2 Anticancer Potential
The compound's structure suggests potential anticancer properties due to the presence of the sulfonamide group, which has been linked to the inhibition of carbonic anhydrase enzymes in cancer cells. This inhibition can disrupt tumor growth and metastasis. Recent studies have explored the synthesis of sulfonamide derivatives that demonstrate cytotoxic effects on different cancer cell lines, indicating a promising avenue for further investigation .
1.3 Neuroprotective Effects
Emerging research highlights the neuroprotective effects of triazole compounds in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The modulation of neurotransmitter systems and reduction of oxidative stress are mechanisms through which these compounds may exert their protective effects .
Agricultural Applications
2.1 Fungicides
The antifungal properties of this compound make it a candidate for use as a fungicide in agriculture. Triazole fungicides are widely used to control plant diseases caused by fungi, thereby improving crop yield and quality. Research into the efficacy of this compound against specific agricultural pathogens is ongoing .
2.2 Plant Growth Regulators
Certain triazole derivatives have been studied for their role as plant growth regulators, influencing processes such as seed germination and root development. The application of these compounds could enhance agricultural productivity by promoting healthier plant growth under various environmental conditions .
Material Science Applications
3.1 Polymer Chemistry
The unique chemical properties of this compound allow for its incorporation into polymer matrices to create materials with enhanced thermal stability and mechanical properties. Research into the synthesis of polymer composites using this compound is being explored for applications in coatings and packaging materials .
3.2 Sensors and Electronics
The electrical properties of sulfonamide-containing compounds have led to investigations into their use in sensor technology and electronic devices. The ability to modify conductivity through chemical substitution makes these compounds suitable for developing advanced materials for electronic applications .
Case Studies
Mechanism of Action
The mechanism of action of N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exhibiting antifungal activity. Additionally, the compound may interact with bacterial enzymes, leading to the disruption of essential metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The biological and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituents at positions 3, 4, and 5 of the triazole core. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of 1,2,4-Triazole Derivatives
Key Research Findings
- Antibacterial Potential: Analogs with 4-fluorobenzenesulfonamide groups (e.g., target compound) show comparable activity to rifampin against Mycobacterium tuberculosis in preliminary studies .
- Thermodynamic Stability : Thione tautomers (as in the target compound) are more stable than thiol forms, as evidenced by crystallographic data ().
- SAR Insights :
- Position 4 : Allyl/methyl groups modulate steric bulk and π-π stacking.
- Position 5 : Sulfanyl groups enhance metal-binding capacity, relevant to enzyme inhibition.
Biological Activity
N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzenesulfonamide is a compound with potential biological significance, particularly in medicinal chemistry and pharmacology. Its structure incorporates a triazole ring, which is often associated with various biological activities including antimicrobial and anticancer properties. This article explores the biological activity of this compound based on existing research findings.
- Molecular Formula : C12H13FN4O2S2
- Molecular Weight : 328.39 g/mol
- CAS Number : 866136-47-2
- Purity : >90% .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The triazole moiety is known for its role in inhibiting enzymes and modulating receptor activities, which can lead to various therapeutic effects.
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The presence of the sulfanyl group in this compound may enhance its ability to disrupt microbial cell membranes or inhibit essential enzymes in pathogens.
Anticancer Properties
Triazole derivatives have been studied for their anticancer potential. Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.
Study on Anticancer Effects
A study published in PubMed examined the effects of various triazole derivatives on cancer cell lines. The compound demonstrated promising results against estrogen receptor-positive breast cancer cells, showing IC50 values comparable to established chemotherapeutics .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-[Allyl-Sulfanyl-Triazole] | MCF-7 | 15.9 |
| Tamoxifen | MCF-7 | 6.8 |
Inhibition of Steroid Sulfatase
Another research effort focused on the inhibition of steroid sulfatase (STS), a key enzyme involved in hormone metabolism. The compound's structural analogs were shown to effectively inhibit STS activity in vitro, suggesting potential applications in hormone-dependent cancers .
Computational Studies
Computational modeling has been utilized to predict the binding affinity of this compound to various biological targets. Docking studies indicate strong interactions with active sites of relevant enzymes, supporting its potential as a lead compound for drug development .
Q & A
Advanced Research Question
- Enzyme inhibition assays : Use fluorogenic substrates to measure inhibition constants () against targets like carbonic anhydrase or cyclooxygenase.
- Docking studies : Employ AutoDock Vina or Schrödinger Suite to predict binding modes with protein active sites (e.g., sulfonamide interactions with zinc ions in metalloenzymes).
- QSAR : Corrogate substituent effects (e.g., allyl vs. cycloheptyl groups) on bioactivity using partial least squares (PLS) regression .
How should conflicting spectroscopic or crystallographic data be resolved?
Advanced Research Question
- Multi-technique validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and compare crystallographic data (e.g., C–S bond lengths in triazole rings) with DFT-optimized structures.
- Dynamic effects : Consider temperature-dependent NMR to detect conformational flexibility that may explain discrepancies between solution and solid-state data .
What experimental protocols ensure stability during reactivity studies?
Basic Research Question
- Solubility : Pre-screen solvents (DMSO, acetonitrile) to avoid aggregation.
- pH control : Use buffered solutions (pH 7.4 for biological assays) to prevent sulfonamide hydrolysis.
- Light sensitivity : Store solutions in amber vials if the allyl group is prone to photodegradation .
How can structure-activity relationship (SAR) studies be optimized for derivatives?
Advanced Research Question
- Substituent variation : Synthesize analogs with modified allyl groups (e.g., propargyl or cyclopropyl) and assess bioactivity.
- Pharmacophore mapping : Identify critical features (e.g., sulfonamide’s hydrogen-bonding capacity) using molecular overlay tools in MOE or Discovery Studio.
- ADMET prediction : Use SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
